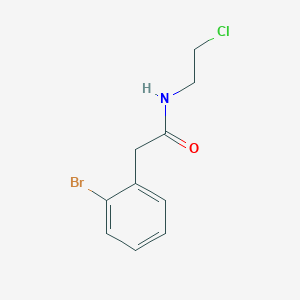

2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-bromophenyl)-N-(2-chloroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c11-9-4-2-1-3-8(9)7-10(14)13-6-5-12/h1-4H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEMOLWCUDLXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Precursors

The synthesis of the target compound primarily requires two key starting materials:

- 2-Bromophenylacetic acid (CAS: 18698-97-0)

- 2-Chloroethylamine (often used as the hydrochloride salt)

Additionally, various coupling reagents, activating agents, and solvents are necessary depending on the synthetic route selected.

Properties of Key Starting Materials

Table 1: Properties of 2-Bromophenylacetic acid

| Property | Value |

|---|---|

| CAS Number | 18698-97-0 |

| Molecular Formula | C8H7BrO2 |

| Molecular Weight | 215.044 |

| Density | 1.6±0.1 g/cm³ |

| Melting Point | 104-106°C |

| Boiling Point | 320.2±17.0°C at 760 mmHg |

2-Bromophenylacetic acid serves as the acyl component for the formation of the target amide and is commercially available or can be synthesized through various methods.

Synthetic Routes to 2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide

Direct Amide Coupling Method

This approach involves direct coupling of 2-bromophenylacetic acid with 2-chloroethylamine using appropriate coupling reagents.

Reaction scheme:

2-Bromophenylacetic acid + 2-Chloroethylamine → this compound

Procedure:

- Dissolve 2-bromophenylacetic acid (1 equiv.) in dichloromethane or tetrahydrofuran

- Add coupling agent (EDC, DCC, or HATU, 1.1 equiv.)

- Add HOBt (1 equiv.) and a base such as triethylamine or DIPEA (2 equiv.)

- Add 2-chloroethylamine hydrochloride (1.1 equiv.)

- Stir at room temperature for 12-24 hours

- Purify by conventional workup and column chromatography

This method typically provides moderate to good yields (60-75%) and is preferred when mild conditions are required due to sensitive functional groups.

Acyl Chloride Route

This approach involves converting 2-bromophenylacetic acid to its acid chloride intermediate, followed by reaction with 2-chloroethylamine.

Procedure:

- Convert 2-bromophenylacetic acid to 2-bromophenylacetyl chloride using thionyl chloride or oxalyl chloride

- React the resulting acid chloride with 2-chloroethylamine in the presence of a base

This method can be adapted from similar procedures used for preparing related compounds. For instance, a procedure similar to the synthesis of 2-bromo-N-(p-chlorophenyl)acetamide can be adapted, which involves the reaction of bromoacetyl bromide with aniline derivatives.

Adapted procedure:

- Dissolve 2-bromophenylacetic acid (10 mmol) in dichloromethane (20 mL)

- Add thionyl chloride (15 mmol) dropwise at 0°C

- Reflux for 2 hours to form the acid chloride

- Cool to 0°C and add a mixture of 2-chloroethylamine hydrochloride (11 mmol) and triethylamine (22 mmol) in dichloromethane (20 mL)

- Allow to warm to room temperature and stir for 4-6 hours

- Wash with 5% HCl, saturated NaHCO3, and brine

- Dry over MgSO4, filter, and concentrate

- Purify by recrystallization or column chromatography

This method typically yields 70-85% of the target compound.

2-Oxazolidinone Derivative Route

Based on the patent literature, 2-haloethylamides can be prepared using 2-oxazolidinone derivatives and appropriate acid halides.

Procedure:

- React 2-oxazolidinone with 2-bromophenylacetyl chloride

- Heat the reaction mixture to 135-160°C

- Monitor the evolution of carbon dioxide to track reaction progress

- Isolate the product through extraction or crystallization

This approach is particularly relevant as it has been documented for the preparation of various 2-haloethylamides through the reaction of 2-oxazolidinone and acid halides, generating carbon dioxide and the desired 2-haloethylamide product.

Transamidation Method

This approach involves the use of a more reactive amide intermediate that undergoes transamidation with 2-chloroethylamine.

Procedure:

- Prepare a reactive amide intermediate such as 2-(2-bromophenyl)-N-hydroxysuccinimide acetamide

- React with 2-chloroethylamine in the presence of a catalyst

- Purify the resulting product

Preparation from Bis(2-chloroethyl)amine

Another route involves using bis(2-chloroethyl)amine as a nitrogen source for amide formation.

Procedure based on related syntheses:

- Prepare bis(2-chloroethyl)amine hydrochloride as described in literature:

- React diethanolamine with thionyl chloride

- The reaction releases sulfur dioxide and hydrogen chloride gases

- Centrifuge and dry the product

- React 2-bromophenylacetic acid or its activated derivative with bis(2-chloroethyl)amine:

- Dissolve 2-bromophenylacetic acid (1 equiv.) in dichloromethane

- Add coupling agent (1.1 equiv.) and base (2 equiv.)

- Add bis(2-chloroethyl)amine hydrochloride (1.1 equiv.)

- Stir at room temperature for 16-24 hours

- Purify by conventional methods

This route has the potential advantage of producing both mono- and di-substituted amide products, requiring careful purification to isolate the target compound.

Comparison of Synthetic Routes

Table 2: Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Typical Yield | Conditions | Key Reagents |

|---|---|---|---|---|---|

| Direct Amide Coupling | Mild conditions, one-pot | Expensive coupling reagents | 60-75% | Room temperature, 12-24h | EDC/HOBt or HATU, TEA/DIPEA |

| Acyl Chloride Route | Higher yields, inexpensive reagents | Moisture sensitive, harsh conditions | 70-85% | 0°C to RT, 4-6h | Thionyl chloride, TEA |

| 2-Oxazolidinone Route | Good for scale-up, patent-documented | High temperature required | 65-80% | 135-160°C, 1-24h | 2-oxazolidinone, acid chloride |

| Transamidation | Selective | Multi-step, moderate yields | 50-70% | RT to 50°C, 12h | Activated amide intermediate |

| Bis(2-chloroethyl)amine | Access to related derivatives | Purification challenges | 60-75% | RT, 16-24h | Bis(2-chloroethyl)amine, coupling agents |

Purification and Analysis

Purification Methods

The target compound can be purified through several methods:

Recrystallization : Using appropriate solvent systems such as ethyl acetate/hexane or ethanol/water. This is particularly effective if the product crystallizes well.

Column Chromatography : Typically using silica gel with eluent systems such as petroleum ether:ethyl acetate (4:1 to 2:1) or dichloromethane:methanol (98:2).

Preparative HPLC : For higher purity requirements or difficult separations.

Analytical Characterization

Spectroscopic Data for this compound

Based on analogous compounds, the expected spectroscopic profile would include:

1H NMR (400 MHz, CDCl3) : Expected signals would include:

- δ 3.5-3.7 ppm (m, 4H, CH2CH2Cl)

- δ 3.8-4.0 ppm (s, 2H, CH2CO)

- δ 6.8-7.6 ppm (m, 4H, ArH)

- δ 7.8-8.2 ppm (br s, 1H, NH)

13C NMR (100 MHz, CDCl3) : Expected signals would include:

- δ 41-42 ppm (CH2Cl)

- δ 42-44 ppm (NHCH2)

- δ 44-45 ppm (ArCH2)

- δ 124-135 ppm (aromatic carbons)

- δ 169-172 ppm (C=O)

Mass Spectrometry : The molecule would show characteristic isotope patterns due to the presence of both bromine and chlorine atoms.

- Expected m/z: 276 [M]+, with isotope peaks at 278 and 280

IR Spectroscopy : Key bands would include:

- 3250-3300 cm-1 (N-H stretching)

- 1650-1670 cm-1 (C=O stretching)

- 750-770 cm-1 (C-Br stretching)

- 600-650 cm-1 (C-Cl stretching)

Reaction Monitoring and Process Development

The progress of the synthesis can be monitored through:

- Thin Layer Chromatography (TLC) : Using appropriate solvent systems (e.g., petroleum ether:ethyl acetate = 4:1)

- HPLC : For more quantitative analysis of reaction progress

- Gas evolution : In the case of the 2-oxazolidinone route, monitoring CO2 evolution can indicate reaction progress

Process development considerations include:

- Solvent selection based on solubility, safety, and environmental impact

- Temperature control, particularly for exothermic steps

- Reagent addition rates to control side reactions

- Quenching procedures for reactive intermediates

Scale-up Considerations and Industrial Relevance

When scaling up the synthesis of this compound, several factors must be considered:

- Safety : The handling of reactive halogenated compounds requires appropriate safety measures

- Heat transfer : Larger scale reactions may require careful temperature control

- Reagent addition : Controlled addition of reagents to manage exotherms

- Waste management : Proper handling of halogenated waste streams

The acyl chloride route is often preferred for large-scale synthesis due to the relatively low cost of reagents and higher yields, despite the moisture sensitivity of intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products Formed

Substitution: Formation of iodinated or fluorinated derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of their function. This can result in the disruption of cellular processes and the induction of cell death. The bromophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Halogen Position : The position of bromine on the phenyl ring significantly impacts biological activity. For example, N-(4-bromophenyl)-2-(2-thienyl)acetamide () exhibits antimycobacterial activity, whereas 2-(2-bromophenyl) derivatives with ortho-substituents (e.g., chloroethyl) may prioritize reactivity over direct bioactivity .

- Nitrogen Substituents: The 2-chloroethyl group in the target compound contrasts with bulkier groups like piperazine-benzhydryl () or furan-methylamino (). Smaller substituents (e.g., chloroethyl) may enhance metabolic stability but increase toxicity risks compared to heterocyclic groups .

Physicochemical Properties

Biological Activity

2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide is a synthetic compound with notable biological properties, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a bromophenyl group and a chloroethyl moiety, allows it to interact with various biological targets, making it a subject of interest for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrClNO. It contains:

- A bromophenyl group, which enhances its ability to bind with biological targets.

- A chloroethyl moiety, known for its reactivity in nucleophilic substitution reactions.

This compound's unique structure contributes to its biological activity, influencing its interaction with enzymes and receptors in living organisms.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections detail its biological activities based on various studies.

Antimicrobial Activity

Studies have shown that compounds similar to this compound are effective against a range of bacterial strains. For instance:

- In vitro tests have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) .

- The compound's mechanism of action likely involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.

Table 1: Antimicrobial Efficacy against Various Strains

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Methicillin-resistant S. aureus | High |

| Candida albicans | Moderate |

Anticancer Activity

The cytotoxic effects of this compound on cancer cell lines have also been investigated. Research indicates:

- The compound shows promising results in inhibiting the growth of various cancer cell lines, suggesting potential as an anticancer agent .

- Molecular docking studies indicate that it binds effectively to specific sites on target proteins involved in cancer progression, potentially influencing their activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). Variations in substituents on the phenyl ring significantly affect its antimicrobial and anticancer properties. For example:

- Compounds with halogenated substituents tend to exhibit enhanced lipophilicity, allowing better membrane penetration and increased biological activity .

Table 2: Comparison of Related Compounds

| Compound Name | Structure | Notable Properties |

|---|---|---|

| N-(4-Bromophenyl)acetamide | C9H10BrNO | Antimicrobial properties |

| 2-Chloro-N-phenylacetamide | C9H10ClNO | Anticancer activity |

| N-(4-Chlorophenyl)acetamide | C9H10ClNO | Cytotoxic effects |

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : The compound likely interacts with specific receptors, modulating cellular responses and signaling pathways .

Case Studies

Several case studies highlight the potential applications of this compound:

-

Antimicrobial Efficacy Study : A study conducted on newly synthesized N-substituted phenyl-2-chloroacetamides demonstrated significant antimicrobial activity against Gram-positive bacteria, confirming the effectiveness of compounds structurally similar to this compound .

- Methodology : Quantitative structure-activity relationship (QSAR) analysis was employed alongside standard antimicrobial testing.

- Findings : Compounds showed varying degrees of effectiveness based on their structural modifications.

- Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects of halogenated acetamides on cancer cells revealed that compounds like this compound could inhibit cell growth significantly .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide, and what key reagents are involved?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 2-bromophenylacetic acid with 2-chloroethylamine using coupling agents like EDCI/HOBt in anhydrous DMF at 60–70°C .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the acetamide derivative.

- Key Reagents : Anhydrous solvents, carbodiimide-based coupling agents, and halogenated precursors. Reaction optimization may require adjusting stoichiometry and temperature to mitigate side reactions (e.g., bromine displacement) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the chloroethylacetamide backbone (δ 3.5–4.0 ppm for CHCl) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 315.98 (CHBrClNO) .

- IR Spectroscopy : Peaks at 1650–1680 cm (amide C=O stretch) and 500–600 cm (C-Br/C-Cl vibrations) .

Q. What preliminary biological screening assays are suitable for this compound?

- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values reported in µg/mL) .

- Enzyme Inhibition : α-Glucosidase or kinase inhibition assays using spectrophotometric methods (IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Selection : Replace DMF with THF/water mixtures to enhance solubility while reducing side-product formation .

- Catalysis : Use palladium catalysts (e.g., Pd(dppf)Cl) for cross-coupling steps, achieving yields >85% under nitrogen at 80°C .

- Purification : Employ recrystallization from ethanol/water (3:1) instead of column chromatography for scalable production .

Q. What strategies address discrepancies in biological activity data across studies?

- Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out rapid degradation as a cause of variable activity .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing Br with Cl) to isolate the pharmacophore responsible for activity .

Q. How does the compound’s molecular geometry influence its bioactivity?

- Crystallography : Single-crystal X-ray analysis reveals planar bromophenyl and twisted chloroethylacetamide moieties, facilitating π-π stacking with enzyme active sites .

- Hydrogen Bonding : The acetamide NH forms hydrogen bonds with Thr231 in α-glucosidase (docking studies), critical for inhibitory activity .

- Steric Effects : Bulky bromine atoms may hinder binding to narrow enzyme pockets, explaining lower activity in some assays .

Q. What advanced techniques characterize its stability under physiological conditions?

- Thermal Analysis : DSC/TGA profiles show decomposition above 200°C, indicating solid-state stability .

- pH-Dependent Stability : HPLC monitoring reveals hydrolysis of the chloroethyl group at pH > 8.0, necessitating buffered formulations for in vivo studies .

Q. How can computational methods guide structural optimization?

- Molecular Dynamics (MD) Simulations : Predict binding modes to tyrosine kinases or bacterial efflux pumps .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with antimicrobial IC values to prioritize synthetic targets .

- ADMET Prediction : Tools like SwissADME forecast improved bioavailability with methyl or methoxy substitutions on the phenyl ring .

Data Contradiction Analysis

Q. How to resolve conflicting reports on its anticancer efficacy?

- Dose-Response Curves : Compare IC values across studies; discrepancies may arise from varying exposure times (24h vs. 48h) .

- Apoptosis Assays : Use Annexin V/PI staining to confirm mechanism (e.g., apoptosis vs. necrosis) .

- Target Validation : siRNA knockdown of suspected targets (e.g., Bcl-2) to verify specificity .

Q. Why do enzymatic inhibition results vary between recombinant and cell-based assays?

- Membrane Permeability : Assess compound uptake using LC-MS quantification of intracellular concentrations .

- Off-Target Effects : Proteome-wide profiling (e.g., kinome screens) identifies unintended interactions in cellular environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.